2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol
Description
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol is a complex organic compound with a molecular formula of C16H16FNO2 and a molecular weight of 273.3 g/mol. This compound features an ethoxy group, a fluoro group, and a phenyl imine group attached to a phenol core, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-ethoxy-6-[(3-fluoro-4-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-10,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFOURKGRXXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyphenol with 3-fluoro-4-methylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired imine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or column chromatography are employed to achieve high purity levels suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imine group can be reduced to an amine under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: : Amines and related derivatives.
Substitution: : Brominated or nitro-substituted derivatives.
Scientific Research Applications
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antioxidant properties and enzyme inhibition.
Medicine: : Studied for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: : Employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol exerts its effects involves interactions with molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing enzyme activity and cellular processes. The imine group may interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol is unique due to its specific combination of functional groups. Similar compounds include:
2-ethoxyphenol: : Lacks the imine group.
3-fluoro-4-methylbenzaldehyde: : Lacks the phenol and ethoxy groups.
2-ethoxy-6-(3-fluoro-4-methylphenyl)phenol: : Similar structure but different positioning of the substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
